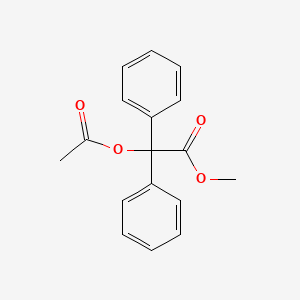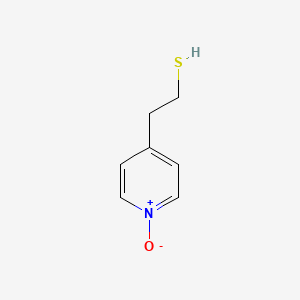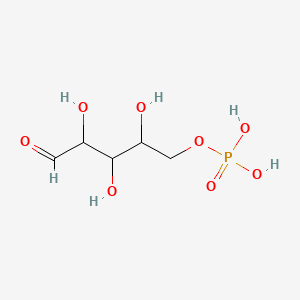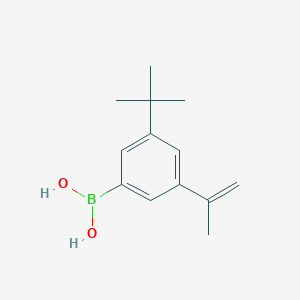
(3-(tert-Butyl)-5-(prop-1-en-2-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(tert-Butyl)-5-(prop-1-en-2-yl)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyl group and a prop-1-en-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)-5-(prop-1-en-2-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with tert-butyl and prop-1-en-2-yl groups. This can be achieved through Friedel-Crafts alkylation reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be done using a palladium-catalyzed borylation of the aryl halide precursor with bis(pinacolato)diboron under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-en-2-yl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or borane.
Substitution: Nucleophilic aromatic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or PCC (Pyridinium chlorochromate) for aldehyde formation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction to boronate esters.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Boronate esters, boranes.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry:
Suzuki-Miyaura Cross-Coupling: Widely used in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Used as a building block in the synthesis of biologically active molecules.
Diagnostics: Boronic acids are known for their ability to bind to diols, making them useful in the development of sensors for glucose monitoring.
Industry:
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Agriculture: Employed in the development of agrochemicals.
作用機序
The mechanism of action of (3-(tert-Butyl)-5-(prop-1-en-2-yl)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and in catalysis. The boronic acid group can interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or other biological molecules.
類似化合物との比較
Phenylboronic Acid: Lacks the tert-butyl and prop-1-en-2-yl substituents, making it less sterically hindered.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of the tert-butyl and prop-1-en-2-yl groups, leading to different electronic properties.
(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)boronic Acid: Features a pyrazole ring instead of the phenyl ring, altering its reactivity and applications.
Uniqueness: The presence of both tert-butyl and prop-1-en-2-yl groups in (3-(tert-Butyl)-5-(prop-1-en-2-yl)phenyl)boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. These substituents can also enhance its stability and solubility in organic solvents, making it a valuable compound in various synthetic applications.
特性
分子式 |
C13H19BO2 |
|---|---|
分子量 |
218.10 g/mol |
IUPAC名 |
(3-tert-butyl-5-prop-1-en-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C13H19BO2/c1-9(2)10-6-11(13(3,4)5)8-12(7-10)14(15)16/h6-8,15-16H,1H2,2-5H3 |
InChIキー |
PRWZYZUKUMCORD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C(=C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


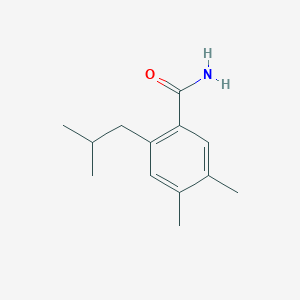
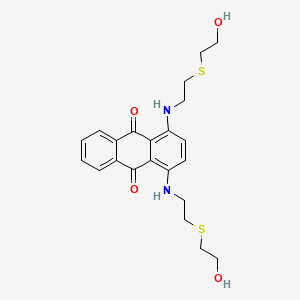
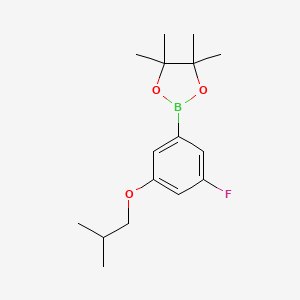
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)

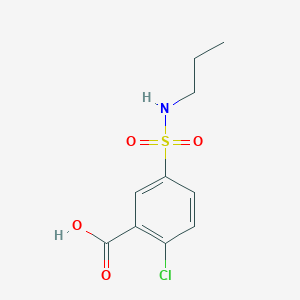
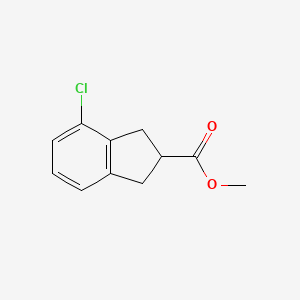

![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)

